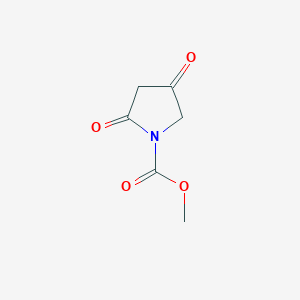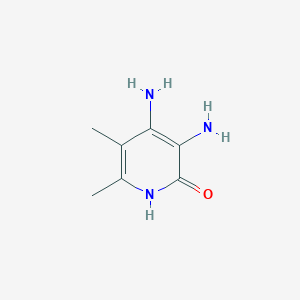
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, also known as DAPM, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as xanthine oxidase, which are involved in the production of reactive oxygen species (ROS). ROS are known to play a key role in the development of several diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one may help to reduce the levels of ROS in the body, thereby reducing the risk of disease development.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One study found that this compound was able to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one was able to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to possess anti-viral properties, with one study showing that it was able to inhibit the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a potentially useful tool for investigating the mechanisms underlying these diseases. However, one limitation of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its potential toxicity. Several studies have reported that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One area of interest is the development of new synthetic methods for this compound, which may help to improve its yield and purity. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, which may help to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. Another method involves the reaction of 2,3-dimethylpyridine with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to be an effective inhibitor of several enzymes, including xanthine oxidase, which is involved in the production of uric acid.
Propiedades
Número CAS |
164930-92-1 |
|---|---|
Nombre del producto |
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one |
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
Clave InChI |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
SMILES canónico |
CC1=C(NC(=O)C(=C1N)N)C |
Sinónimos |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





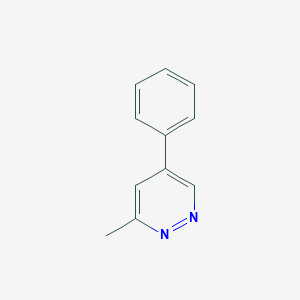

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)
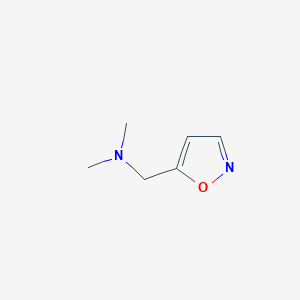
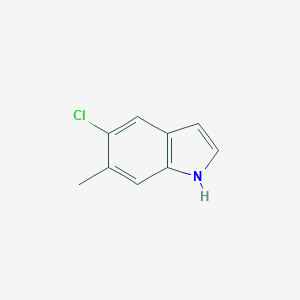
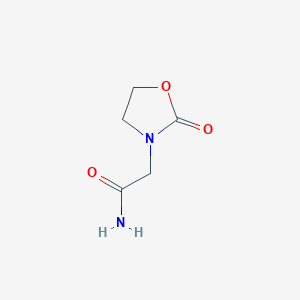
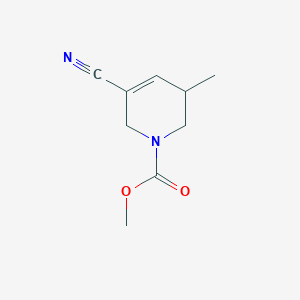
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
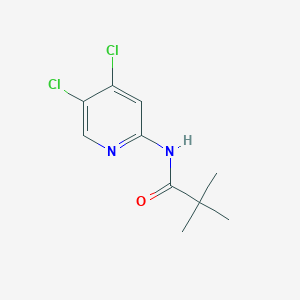
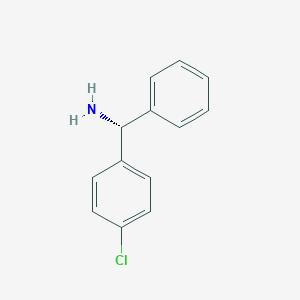
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
